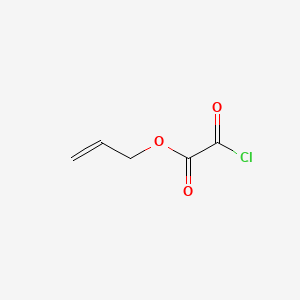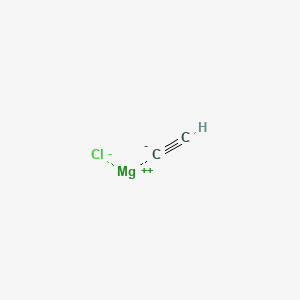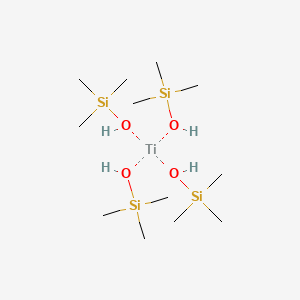
Allyl chlorooxoacetate
Übersicht
Beschreibung
Allyl chlorooxoacetate, also known as ALLYL OXALYL CHLORIDE, is a compound with the molecular formula C5H5ClO3 . It has a molecular weight of 148.54 .
Synthesis Analysis
The synthesis of Allyl chlorooxoacetate can be achieved from Oxalyl chloride and Allyl alcohol . Additionally, the allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .Molecular Structure Analysis
The molecular structure of Allyl chlorooxoacetate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The allyl system, which is the simplest system that has conjugation where electrons can be delocalized over three atoms, is known for its stability due to the resonance structures . This stability is crucial in chemical reactions involving Allyl chlorooxoacetate.Physical And Chemical Properties Analysis
Allyl chlorooxoacetate has a boiling point of 50-51 °C (Press: 12 Torr), a density of 1.213g/mL at 25℃, and a refractive index of n20/D 1.443 . Its flash point is 56°C .Wissenschaftliche Forschungsanwendungen
1. Photocatalyzed Alkoxycarbonylation of Alkenes
- Application Summary: Allyl chlorooxoacetate is used in the photocatalyzed alkoxycarbonylation of alkenes. This process is used to access aliphatic esters from olefins, which are essential constituents of biologically active compounds and versatile chemical intermediates for the synthesis of drugs .
- Methods of Application: The method involves the generation of alkyloxalyl chlorides in situ from the corresponding alcohols and oxalyl chloride. These are engaged as alkoxycarbonyl radical fragments under photoredoxcatalysis .
- Results or Outcomes: This transformation tolerates a broad scope of electron-rich and electron-deficient olefins and provides the corresponding β-chloroesters in good yields .
2. Allyl–Allyl Cross-Coupling
- Application Summary: Allyl chlorooxoacetate might be used in allyl–allyl cross-coupling reactions. These reactions provide a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .
- Methods of Application: The method involves the use of catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. These catalysts show excellent regio- and enantioselective control .
- Results or Outcomes: This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
3. Biomedical Applications
- Application Summary: Polymers with “Allyl” functionality, potentially including Allyl chlorooxoacetate, have significance in biomedicine .
- Methods of Application: These polymers are used in targeted and controlled drug delivery, improvement in aqueous solubility and stability of drugs, tissue engineering, and antimicrobial coatings .
- Results or Outcomes: The outcomes of these applications are improved drug delivery and enhanced biomedical treatments .
Safety And Hazards
Zukünftige Richtungen
The allyl–allyl cross-coupling reaction, which is a significant synthetic route for Allyl chlorooxoacetate, has seen major developments over the past decade . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . The advancements in this field have provided access to a wide variety of branched and linear 1,5 dienes of synthetic and pharmaceutical importance .
Eigenschaften
IUPAC Name |
prop-2-enyl 2-chloro-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-2-3-9-5(8)4(6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLIWBAJVIBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996004 | |
| Record name | Prop-2-en-1-yl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl chlorooxoacetate | |
CAS RN |
74503-07-4 | |
| Record name | 2-Propen-1-yl 2-chloro-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74503-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl chlorooxoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074503074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prop-2-en-1-yl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl chlorooxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















